Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Description
Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and linked to a piperidine ring. The piperidine moiety is further functionalized with an ethyl carboxylate group. This structure combines three critical pharmacophoric elements:
- 1,3,4-Oxadiazole: A five-membered aromatic ring with two nitrogen and one oxygen atom, known for metabolic stability and bioactivity in medicinal chemistry.
- Cyclopropyl group: A strained three-membered hydrocarbon ring that enhances lipophilicity and influences conformational rigidity.
Properties
IUPAC Name |
ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-18-13(17)16-7-5-10(6-8-16)12-15-14-11(19-12)9-3-4-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZQNWNKJKBVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Cyclopropyl vs. Aromatic/Furan Groups : The cyclopropyl group in the target compound may confer distinct steric and electronic properties compared to the 4-methoxybenzyl (LMM5) or furan-2-yl (LMM11) substituents. Cyclopropane’s ring strain could enhance binding affinity to hydrophobic enzyme pockets, while aromatic groups in LMM5/LMM11 may facilitate π-π stacking interactions with Trr1 .
- Piperidine-Ethyl Carboxylate vs. Sulfamoyl Benzamide : The piperidine-ethyl carboxylate moiety likely improves aqueous solubility compared to the sulfamoyl benzamide groups in LMM5/LMM11. This could enhance bioavailability but may reduce membrane permeability.
Target Specificity
- LMM5 and LMM11 exhibit antifungal activity by inhibiting Trr1, a critical enzyme in oxidative stress response pathways .
Biological Activity
Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article focuses on the compound's synthesis, biological mechanisms, and various studies that highlight its therapeutic potential.
The compound's molecular formula is , with a molecular weight of 324.4 g/mol. Its IUPAC name is 2-cyclopropyl-5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole. The structure includes a unique combination of oxadiazole and piperidine rings, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N6O |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 2-cyclopropyl-5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole |
| InChI Key | BUXYXZXXTNLPON-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety can inhibit specific enzymes involved in cancer cell proliferation and other diseases. Studies show that derivatives of 1,3,4-oxadiazoles can target enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer therapy .
Biological Targets
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes linked to cancer progression.
- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties against various pathogens .
- Neuroprotective Effects : Some studies suggest neuroprotective effects, making it a candidate for treating neurological disorders .
Anticancer Activity
A review of the literature indicates that compounds containing the 1,3,4-oxadiazole scaffold demonstrate promising anticancer properties. For instance:
- Study on Enzyme Inhibition : A study highlighted the ability of oxadiazole derivatives to inhibit telomerase activity and HDACs, leading to reduced cancer cell proliferation .
Antimicrobial Properties
Research has also focused on the antimicrobial efficacy of ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine derivatives:
- In vitro Studies : Various derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups .
Comparative Analysis with Similar Compounds
The biological activity of ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can be compared with other similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one | Anticancer and antimicrobial properties |
| 4-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)piperidine | Moderate antimicrobial activity |
| 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine | Antiviral properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
